2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a benzyloxy group and a dioxaborolane ring, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate in the formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of a benzyloxy group.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with a methoxyphenyl group.
Uniqueness
2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds.
Properties
CAS No. |
2246916-66-3 |
---|---|
Molecular Formula |
C17H25BO3 |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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